molecular formula C19H22N2O5S B2502817 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 921916-01-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2502817
CAS RN: 921916-01-0
M. Wt: 390.45
InChI Key: AGTFOXBZNMOKEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest in recent research due to their potential therapeutic applications. In one study, a new series of sulfonamides was synthesized starting from 4-methoxyphenethylamine. This compound was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives. These compounds were characterized using spectroscopic techniques and elemental analysis, confirming the expected structures .

Another research effort focused on the N-alkylation of 2-azidobenzenesulfonamide, which led to the formation of an N-pentenyl sulfonamide. This intermediate was then subjected to intramolecular aminohydroxylation to yield a precursor for the synthesis of pyrrolobenzothiadiazepine. The study also explored the N-alkylation of 2-azidobenzamide, which resulted in a mixture of benzotriazinones and quinazolinones, indicating different mechanistic pathways .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives were elucidated using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy were employed to determine the structural characteristics of the new compounds. These techniques provided detailed information about the molecular framework and functional groups present in the synthesized molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives were carefully analyzed. For instance, the inhibitory effects of the synthesized compounds on acetylcholinesterase were evaluated, and one particular derivative showed significant inhibitory activity. The kinetic mechanism of inhibition was studied using Lineweaver-Burk plots, revealing competitive inhibition and the formation of an irreversible enzyme-inhibitor complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides were characterized by their spectral data and elemental analysis. These properties are crucial for understanding the potential biological activity and stability of the compounds. Some of the synthesized compounds were also screened for their anti-HIV and antifungal activities, demonstrating the diverse applications of these molecules in medicinal chemistry .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

The synthesis and impurities of pharmaceuticals are a key area of research involving complex chemical compounds such as N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide. A study focused on the novel methods for the synthesis of omeprazole, a proton pump inhibitor closely related chemically to the compound . This research emphasized the analysis of pharmaceutical impurities, which are critical for understanding the development and safety of anti-ulcer drugs. The innovative synthesis processes aim to achieve expected yields with methodologies observed to be short and simple, facilitating the creation of standard impurities for further pharmaceutical research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Heterocyclic Compound Synthesis

The compound's relevance extends to the synthesis of heterocyclic compounds, a fundamental aspect of medicinal chemistry. Tetrahydrobenzo[b]pyrans are particularly significant due to their presence in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. Research exploring the three-component cyclocondensation of dimedone with aldehydes and malononitrile for the construction of tetrahydrobenzo[b]pyrans using organocatalysts highlights the importance of such chemical frameworks. This approach, focusing on green chemistry principles, underscores the potential of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide-related research in developing new therapeutic agents (Kiyani, 2018).

Flame Retardants and Environmental Impact

Another aspect of scientific research applications involves the study of novel brominated flame retardants (NBFRs), including compounds structurally related to the compound . These studies address the occurrence of NBFRs in various environments, their environmental fate, and toxicity. Understanding the impact and mechanisms of such compounds is crucial for assessing potential risks and optimizing analytical methods for environmental monitoring. The research calls for further investigation into the indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-12-5-7-16(25-4)17(9-12)27(23,24)21-13-6-8-15-14(10-13)20-18(22)19(2,3)11-26-15/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTFOXBZNMOKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

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